



Application Notes & Protocols: Target Identification Utilizing the Published Kinase Inhibitor Set (PKIS)

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Compound of Interest		
Compound Name:	Protein kinase affinity probe 1	
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Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. Identifying the specific targets of kinase inhibitors is a crucial step in drug discovery and in understanding their mechanism of action. While the query specified "**Protein kinase affinity probe 1**" (PKIS1), our comprehensive review of the scientific literature indicates that "PKIS" refers to the Published Kinase Inhibitor Set, a collection of 367 small-molecule ATP-competitive kinase inhibitors made publicly available to advance kinase research.[1][2][3][4] There is no specific, single entity publicly documented as "**Protein kinase affinity probe 1**".

These application notes provide a detailed guide on how to leverage the Published Kinase Inhibitor Set (PKIS) for target identification. This is achieved by selecting a suitable inhibitor from the set and chemically modifying it to create a bespoke affinity probe. We will outline the process of probe generation, provide detailed experimental protocols for its use in chemoproteomics, and discuss the analysis of resulting data.

The Published Kinase Inhibitor Set (PKIS): A Resource for Probe Development



The PKIS is a valuable resource for developing novel chemical probes to study the kinome.[1] [2] The set has been extensively characterized, with screening data available against a large panel of recombinant kinases.[1][4] This allows researchers to select an appropriate starting compound based on its known kinase selectivity profile.

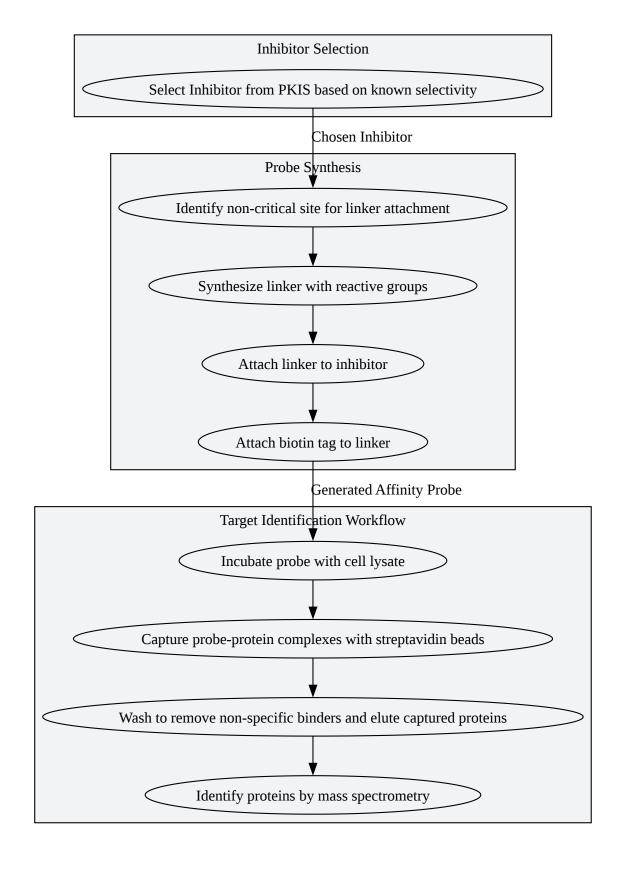
Table 1: Characteristics of the Published Kinase Inhibitor Set (PKIS)

Characteristic	Description
Number of Compounds	367 ATP-competitive kinase inhibitors[1][2]
Source	GlaxoSmithKline (GSK)[3][5]
Public Availability	Available to academic and research institutions for non-commercial use[3][5]
Screening Data	Profiled against 224 recombinant kinases and 24 G protein-coupled receptors[1][4]
Applications	Identification of chemical starting points for new probes, modulation of cancer cell growth and angiogenesis[1][4]

From Inhibitor to Affinity Probe: A General Strategy

To utilize a compound from the PKIS for target identification, it must be converted into an affinity probe. This involves the chemical attachment of a linker and a reporter tag (e.g., biotin) to the inhibitor scaffold. The key is to modify the inhibitor at a position that does not disrupt its binding to the target kinase.





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Experimental Protocols

Here, we provide detailed protocols for a general chemoproteomics workflow using a biotinylated affinity probe derived from a PKIS inhibitor.

Protocol 1: Preparation of Cell Lysate

- Cell Culture: Grow cells of interest to 80-90% confluency in appropriate culture conditions.
- Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
- Homogenization: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

Protocol 2: Affinity Capture of Target Proteins

- Probe Incubation: Dilute the clarified cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. Add the biotinylated affinity probe to the lysate at a final concentration of 1-10 μM. As a negative control, add an equivalent volume of DMSO. For competition experiments, pre-incubate the lysate with an excess (e.g., 100-fold) of the non-biotinylated parent inhibitor before adding the probe.
- Incubation: Incubate the samples for 1-2 hours at 4°C with gentle rotation.
- Streptavidin Bead Preparation: While the lysate is incubating, wash streptavidin-conjugated agarose or magnetic beads three times with lysis buffer.
- Complex Capture: Add the washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.



 Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads extensively (3-5 times) with icecold lysis buffer to remove non-specifically bound proteins. Follow with two washes with icecold PBS.

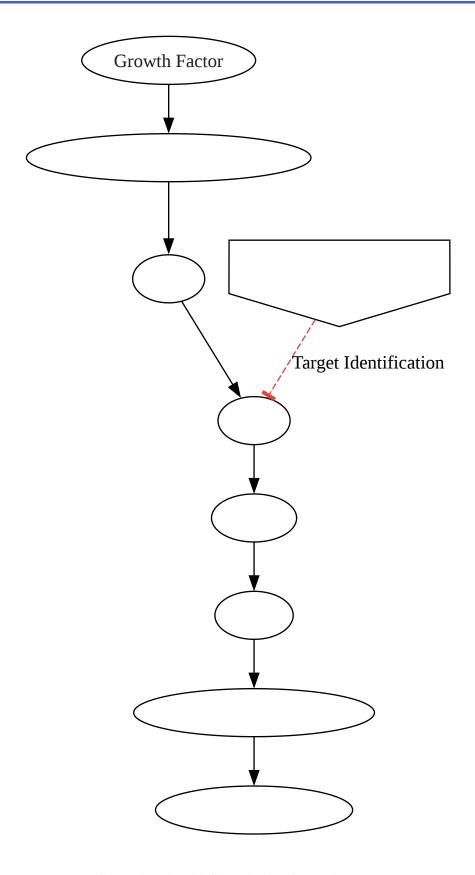
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis

- Reduction and Alkylation: Resuspend the washed beads in 100 μL of 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
- Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
- Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
- Desalting: Desalt the peptides using a C18 StageTip or equivalent.
- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will depend on the instrument used.
- Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify the captured proteins. Proteins that are significantly enriched in the probe-treated sample compared to the control and competed off by the parent inhibitor are considered highconfidence targets.

Signaling Pathway Analysis

Once a target kinase is identified, its role in specific signaling pathways can be investigated. For example, if a PKIS-derived probe identifies a MAP kinase as a target, its impact on the MAPK/ERK signaling pathway can be explored.





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Data Presentation

Quantitative data from chemoproteomic experiments should be presented in a clear and organized manner to facilitate interpretation.

Table 2: Example Data from a Target Identification Experiment

Protein ID	Gene Name	Probe Pulldown (Fold Enrichment vs. DMSO)	Competition (Fold Reduction vs. Probe)	Putative Target?
P00533	EGFR	52.3	48.1	Yes
P28482	CSNK2A1	2.1	1.5	No
Q13541	AURKA	35.8	33.2	Yes
P62714	HSP90AA1	8.9	2.5	No

Conclusion

The Published Kinase Inhibitor Set provides a rich starting point for the development of chemical probes for kinase target identification. By selecting an appropriate inhibitor and converting it into an affinity probe, researchers can perform chemoproteomic experiments to identify direct binding partners in a cellular context. The protocols and guidelines presented here offer a comprehensive framework for conducting such studies, from probe design to data analysis, ultimately enabling a deeper understanding of kinase biology and inhibitor function.

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